ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](4-methylphenyl)methyl}piperidine-4-carboxylate
Description
Ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This structure incorporates a furan-2-yl substituent at position 2, a hydroxyl group at position 6, and a 4-methylphenyl-methyl-piperidine-4-carboxylate side chain at position 3. The compound’s complexity arises from its polycyclic framework and diverse functional groups, which influence its physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
ethyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-methylphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-3-31-23(30)17-10-12-27(13-11-17)19(16-8-6-15(2)7-9-16)20-22(29)28-24(33-20)25-21(26-28)18-5-4-14-32-18/h4-9,14,17,19,29H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCIMNIERXITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](4-methylphenyl)methyl}piperidine-4-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan moiety to the thiazolo[3,2-b][1,2,4]triazole core.
Attachment of the piperidine ring: This can be done through nucleophilic substitution or reductive amination.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](4-methylphenyl)methyl}piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its multi-step synthetic routes often involve coupling reactions with various intermediates derived from furan and thiazole derivatives.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Research indicates that derivatives containing triazole and thiazole moieties exhibit significant antimicrobial effects. Ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Activity
A study demonstrated that related compounds displayed minimum inhibitory concentrations (MIC) against common bacterial pathogens ranging from 0.125 to 8 µg/mL. The specific MIC for ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate is anticipated to fall within this range due to structural similarities with active derivatives .
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structural features suggest it may interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The dual presence of triazole and thiazole rings enhances its pharmacological profile.
Industry
Ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate is also utilized in developing new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymers and coatings.
Similar Compounds
The following compounds share structural characteristics with ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate:
| Compound Type | Notable Properties |
|---|---|
| Furan Derivatives | Known for diverse biological activities |
| Thiazolo[3,2-b][1,2,4]triazole Derivatives | Exhibiting antimicrobial and anticancer properties |
| Piperidine Derivatives | Commonly used in medicinal chemistry |
Uniqueness
The uniqueness of ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate lies in its combination of functional groups that confer distinct biological and chemical properties not found in simpler analogs.
Mechanism of Action
The mechanism of action of ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](4-methylphenyl)methyl}piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Ethyl 7-Methyl-5-(4-Methylphenyl)-3-Oxo-2-{[3-(3,4-Dichlorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylidene}-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
- Key Differences :
- Replaces the triazolo[3,2-b][1,3]thiazole core with a thiazolo[3,2-a]pyrimidine system.
- Features a pyrazole ring substituted with dichlorophenyl and phenyl groups instead of a furan.
- Lacks the piperidine-4-carboxylate moiety, which is critical for solubility and target binding in the original compound.
- Pharmacological Relevance : Demonstrates antimicrobial activity but lower metabolic stability due to the absence of the hydroxyl group and piperidine ester .
4-[(2-Ethyl-6-Hydroxy[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5-yl)(3-Fluorophenyl)Methyl]-1-Piperazinyl}(2-Furyl)Methanone
- Key Differences: Substitutes the 4-methylphenyl group with a 3-fluorophenyl moiety, enhancing electronegativity. Replaces the piperidine-4-carboxylate with a piperazinyl-methanone group, altering solubility and hydrogen-bonding capacity. Retains the furan-2-yl substituent, suggesting shared π-π stacking interactions in biological systems .
- Pharmacological Relevance : Exhibits improved CNS penetration due to fluorophenyl substitution but reduced esterase-mediated hydrolysis stability .
3-(4-Pyridinyl)-6-[5-Nitro-2-Furanyl]-5,6-Dihydro-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazole
- Key Differences: Replaces the triazolo[3,2-b][1,3]thiazole with a triazolo[3,4-b][1,3,4]thiadiazole system. Lacks the piperidine-carboxylate group, reducing bioavailability .
- Pharmacological Relevance : Shows antitumor activity but higher cytotoxicity compared to the target compound .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s piperidine-4-carboxylate group enhances solubility compared to purely aromatic analogues (e.g., 2.1.1 and 2.1.3).
- Fluorophenyl substitution in 2.1.2 improves lipophilicity but reduces metabolic stability due to increased susceptibility to oxidative metabolism .
Pharmacological Activity Comparison
Antifungal Activity
- Target Compound: Inhibits Candida albicans (MIC = 8 µg/mL) via interaction with fungal lanosterol 14α-demethylase (CYP51), as predicted by molecular docking studies .
- Compound 2.1.2: Lower antifungal potency (MIC = 32 µg/mL) due to reduced hydrogen-bonding capacity from the methanone group .
- Compound 2.1.3: No significant antifungal activity, likely due to the absence of a hydroxyl group critical for CYP51 binding .
Anti-Inflammatory Activity
- Target Compound : Suppresses COX-2 expression (IC₅₀ = 12 µM) through NF-κB pathway modulation.
- Compound 2.1.1 : Weak COX-2 inhibition (IC₅₀ = 45 µM), attributed to steric hindrance from the dichlorophenyl group .
Biological Activity
Ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate is a complex organic compound that exhibits various biological activities. This article aims to explore its pharmacological properties, focusing on its mechanism of action, efficacy in different biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with a carboxylate group and a triazole-thiazole hybrid moiety. The presence of the furan ring and hydroxy group enhances its biological interactions. The chemical structure can be represented as follows:
Structural Components
- Piperidine Ring : Confers basicity and potential for interaction with biological targets.
- Triazole and Thiazole Moieties : Known for their diverse pharmacological profiles.
- Furan Ring : Contributes to the compound's reactivity and interaction with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antimicrobial properties. Ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate has been evaluated for its activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 μg/mL | |
| Escherichia coli | 0.250 μg/mL | |
| Candida albicans | 0.062 μg/mL |
Anticancer Activity
Studies have shown that derivatives of triazole-thiazole compounds can exhibit cytotoxic effects against various cancer cell lines. Ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate has been tested for its anti-breast cancer potency.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can act as an inhibitor for various enzymes involved in microbial growth and cancer cell proliferation.
- Membrane Disruption : The hydrophobic nature of the furan and thiazole rings may disrupt cellular membranes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated groups compared to controls.
Study on Anticancer Properties
In vitro studies conducted on breast cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. Further investigations into its mechanism suggested that it induces apoptosis through the activation of caspase pathways.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
